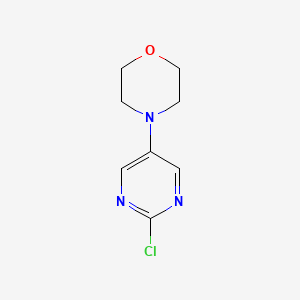
4-(2-Chloropyrimidin-5-yl)morpholine
Cat. No. B8699916
M. Wt: 199.64 g/mol
InChI Key: FQHIMFYOUFAXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08084611B2
Procedure details


Phosphoryl chloride (16 ml) was added to a solution of 5-morpholin-4-yl-pyrimidin-2-ol hydrochloride (7.49 g) and diethylaniline (11 ml) in acetonitrile (150 ml) over 10 minutes and the mixture was heated to reflux for 7.5 hours. The reaction mixture was cooled to room temperature, and added to a mixture of a saturated sodium hydrogen carbonate aq. solution and chloroform. The organic layer was washed with a saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=4:1→1:1) to give the titled compound (4.6 g). MS (m/z): 200/202 [M+H]+.

Name
5-morpholin-4-yl-pyrimidin-2-ol hydrochloride
Quantity
7.49 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[ClH:6].[N:7]1([C:13]2[CH:14]=[N:15][C:16](O)=[N:17][CH:18]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.CCN(C1C=CC=CC=1)CC.C(=O)([O-])O.[Na+]>C(#N)C.C(Cl)(Cl)Cl>[Cl:6][C:16]1[N:15]=[CH:14][C:13]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:18][N:17]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
5-morpholin-4-yl-pyrimidin-2-ol hydrochloride
|
|
Quantity
|
7.49 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1(CCOCC1)C=1C=NC(=NC1)O
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 7.5 hours
|
|
Duration
|
7.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=4:1→1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=N1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
